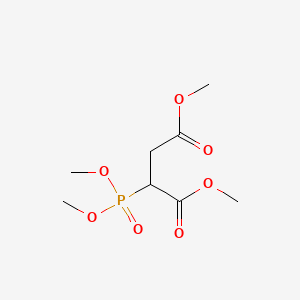

Dimethyl (dimethoxyphosphinyl)succinate

Description

Contextual Significance within Organophosphorus Compound Research

Organophosphorus compounds are a broad class of organic molecules containing phosphorus, which are studied for their diverse applications and chemical properties. wikipedia.org Historically, this field of research has led to the development of highly effective insecticides, pesticides, herbicides, flame retardants, and plasticizers. wikipedia.orgwisdomlib.org However, the field is also associated with the development of extremely toxic nerve agents, such as sarin (B92409) and VX. wikipedia.orgmdpi.com The defining characteristic of many of these compounds is their ability to interact with biological systems, often by inhibiting critical enzymes like acetylcholinesterase. wisdomlib.orgnih.gov

Dimethyl (dimethoxyphosphinyl)succinate belongs to the phosphonate (B1237965) subclass of organophosphorus compounds, which are characterized by a direct phosphorus-carbon (P-C) bond. wikipedia.org This P-C bond is a key feature that distinguishes phosphonates from phosphate (B84403) esters, which contain P-O-C linkages. wikipedia.org Research into compounds like this compound contributes to the fundamental understanding of reaction mechanisms, synthesis, and the stereochemical properties of multifunctional phosphonates. The presence of both phosphonate and ester moieties within the same molecule allows for the study of their mutual electronic and steric influences, which is significant for designing new molecules with specific chemical or physical properties.

Historical Trajectories of Inquiry into Dialkyl Phosphonates

The study of organophosphorus compounds dates back to the 19th century. A pivotal moment in the history of phosphonate chemistry was the development of the Michaelis-Arbuzov reaction. In 1898, August Michaelis reported the reaction of trialkyl phosphites with alkyl halides to form dialkyl phosphonates, establishing a fundamental method for creating the P-C bond. mdpi.com This reaction was later extensively studied and expanded upon by Aleksandr Arbuzov and is now recognized as one of the most important methods for synthesizing phosphonates. mdpi.com

The 20th century saw a dramatic expansion in organophosphorus research, driven by the discovery of their potent biological activities in the 1930s in Germany. mdpi.comoup.com This research followed two parallel paths: the development of agricultural insecticides and the creation of chemical warfare agents. oup.com Following World War II, research from German chemist Gerhard Schrader became more widely available, leading to the synthesis and commercialization of the first organophosphate pesticides in the United States, such as parathion (B1678463) and malathion (B1675926). nih.gov This era cemented the importance of dialkyl phosphonates and related organophosphorus esters as a major class of synthetic chemicals, spurring further academic and industrial inquiry into their synthesis and properties.

Stereochemical Aspects and Conformational Analysis of the Succinate (B1194679) Moiety

The stereochemistry of this compound is largely dictated by the rotational possibilities around the central carbon-carbon single bond of its succinate moiety. Conformational analysis involves studying the different spatial arrangements of a molecule, known as conformers, that arise from rotation about single bonds. libretexts.org For a succinate derivative, the key conformations are described by the dihedral angle between the two substituents on the central C-C bond.

The primary conformations are:

Anti (or Trans): The substituents are positioned 180° apart. This is often the most stable conformation for simple alkanes as it minimizes steric hindrance. libretexts.org

Gauche (or Synclinal): The substituents are 60° apart. While generally higher in energy than the anti conformation due to steric repulsion, gauche conformers can be stabilized by other interactions. libretexts.org

Eclipsed (or Synperiplanar): The substituents are directly aligned with a 0° dihedral angle, representing a high-energy state due to maximum torsional strain and electron repulsion. libretexts.org

Studies on succinic acid and its salts have shown that the populations of gauche and anti conformers are highly dependent on the solvent and the ionization state of the carboxyl groups. nih.govresearchgate.net For this compound, the succinate backbone is substituted with two methyl ester groups and a bulky dimethoxyphosphinyl group. The conformational preference will be a balance between the steric repulsion of these groups and potential stabilizing electronic interactions. The presence of the large phosphonate group likely influences the rotational barrier and the relative stability of the anti and gauche conformers. Computational modeling and NMR spectroscopy are common techniques used to determine the predominant conformations of such molecules in solution. nih.govresearchgate.net

Chemical and Physical Data

The following table summarizes key properties of this compound.

| Property | Value |

| CAS Number | 2788-26-3 chemicalbook.com |

| Molecular Formula | C₈H₁₅O₇P chemicalbook.com |

| Molecular Weight | 254.17 g/mol chemicalbook.com |

| Boiling Point | 291°C at 101325 Pa chemicalbook.com |

| Density | 1.265 g/cm³ at 20°C chemicalbook.com |

| Vapor Pressure | 0.424 Pa at 25°C chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-dimethoxyphosphorylbutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15O7P/c1-12-7(9)5-6(8(10)13-2)16(11,14-3)15-4/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAMILCIMHCDPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)P(=O)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10950562 | |

| Record name | Dimethyl 2-(dimethoxyphosphoryl)butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2788-26-3 | |

| Record name | 1,4-Dimethyl 2-(dimethoxyphosphinyl)butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2788-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl (dimethoxyphosphinyl)succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002788263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2-(dimethoxyphosphoryl)butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl (dimethoxyphosphinyl)succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dimethyl Dimethoxyphosphinyl Succinate

Pathways for Carbon-Phosphorus Bond Formation

Arbuzov Reaction Variants and Mechanistic Investigations

The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. mdpi.com While the synthesis of Dimethyl (dimethoxyphosphinyl)succinate does not typically proceed via the classic pathway due to the nature of the starting materials (dimethyl maleate (B1232345) and trimethyl phosphite), variations of the Arbuzov-type reaction are relevant. These non-classical approaches often involve the generation of a phosphonium (B103445) intermediate through alternative activation methods.

Lewis Acid-Catalyzed Variants: Lewis acids can facilitate reactions that resemble the Arbuzov rearrangement. For instance, the use of Lewis acids like indium(III) bromide (InBr₃) and zinc bromide (ZnBr₂) has been shown to mediate Michaelis-Arbuzov reactions at room temperature, which traditionally require elevated temperatures. beilstein-journals.org This approach has been successfully applied to a range of substrates, including benzylic halides and alcohols, yielding phosphonate (B1237965) esters in good to excellent yields (75–93%). beilstein-journals.org While not directly reported for this compound, this methodology presents a potential pathway for its synthesis under milder conditions, possibly by activating the dimethyl maleate substrate.

Photo-Induced Arbuzov Reactions: Another non-classical variant is the photo-induced Arbuzov reaction. This method utilizes ultraviolet (UV) light to facilitate the C-P bond formation between (hetero)aryl halides and trimethyl phosphite under mild, catalyst-free conditions. lew.ronih.gov This UV-induced protocol has a broad synthetic scope and high functional group compatibility. lew.ronih.gov The application of such photochemical methods to α,β-unsaturated esters like dimethyl maleate could offer a novel, catalyst-free route to this compound.

Mechanistic investigations into Arbuzov-type reactions reveal the initial step to be a nucleophilic attack by the phosphorus atom on an electrophilic carbon, forming a phosphonium salt intermediate. mdpi.com In the classical reaction, a subsequent SN2 attack by the displaced halide ion on one of the alkoxy carbons of the phosphonium salt leads to the final phosphonate product. mdpi.com In the case of variants involving α,β-unsaturated esters, the mechanism would likely involve the formation of a zwitterionic intermediate after the initial nucleophilic attack of the phosphite on the β-carbon of the ester.

Michael Addition Strategies for Phosphonylation of Unsaturated Esters

The most prevalent and direct method for the synthesis of this compound is the Michael addition of a phosphorus nucleophile, such as trimethyl phosphite, to an α,β-unsaturated ester, specifically dimethyl maleate. This conjugate addition reaction is a highly efficient method for forming C-P bonds.

The reaction proceeds by the nucleophilic attack of the phosphorus atom of trimethyl phosphite on the electron-deficient β-carbon of dimethyl maleate. This forms a zwitterionic intermediate which then undergoes a rearrangement, analogous to the second step of the Arbuzov reaction, to yield the final product, this compound.

The effectiveness of this reaction can be influenced by several factors, including the nature of the reactants and the presence of catalysts. Various catalysts have been explored to promote the phospha-Michael addition to α,β-unsaturated systems. These can be broadly categorized as base catalysts and Lewis acid catalysts.

Base Catalysis: Organic bases are often employed to catalyze the Michael addition of phosphonates. While direct catalytic data for the synthesis of this compound is not extensively detailed in the provided results, related reactions involving the addition of H-phosphonates to unsaturated esters are effectively promoted by strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Lewis Acid Catalysis: Lewis acids can also be utilized to activate the α,β-unsaturated ester, making it more susceptible to nucleophilic attack. This approach has been shown to be effective in the phosphinoylation and halogenation of α,β-unsaturated ketones. researchgate.netrsc.org The use of a Lewis acid catalyst could potentially enhance the rate and yield of the reaction between trimethyl phosphite and dimethyl maleate.

Table 1: Overview of Michael Addition Strategies for Phosphonylation

| Catalyst Type | General Substrates | Potential Advantages |

|---|---|---|

| Base Catalysis (e.g., DBU) | H-phosphonates, α,β-unsaturated esters/amides | Mild reaction conditions, high yields for certain substrates. |

| Lewis Acid Catalysis | α,β-unsaturated ketones/esters, phosphites | Activation of the Michael acceptor, potential for improved reactivity. |

| Organocatalysis | α,β-unsaturated aldehydes, phosphites | Enantioselective synthesis possibilities. |

Oxidative Phosphonylation Approaches

Oxidative phosphonylation represents an alternative strategy for the formation of C-P bonds. This method typically involves the coupling of a C-H bond with a phosphorus-containing reagent in the presence of an oxidant. While direct application of this method for the synthesis of this compound from dimethyl succinate (B1194679) is not well-documented in the available literature, related electrochemical methods have shown promise in the phosphonylation of various organic substrates.

Electrochemical methods offer a green and efficient alternative for C-P bond formation. For instance, the electrochemical C-P coupling of alkenes with different types of phosphonates and phosphine (B1218219) oxides has been reported, often utilizing a nickel catalyst. beilstein-journals.orgnih.gov Furthermore, metal-free electrochemical C-H phosphonylation has been demonstrated for certain heterocyclic compounds. These approaches, while not directly applied to succinate esters, suggest the potential for developing an oxidative phosphonylation route to the target molecule.

Advanced Synthetic Route Optimization

Catalytic Systems for Enhanced Selectivity and Yield

The choice of catalyst can significantly impact the outcome of the synthesis. While the uncatalyzed reaction between trimethyl phosphite and dimethyl maleate can proceed, the use of catalysts can lead to higher yields and selectivity under milder conditions.

Phase-Transfer Catalysis (PTC): PTC has been effectively used in the synthesis of various organophosphorus compounds. lew.rolew.roresearchgate.netsci-hub.stresearchgate.net This technique is particularly useful for reactions involving reactants in different phases (e.g., a solid or aqueous phase and an organic phase). In the context of this compound synthesis, a phase-transfer catalyst could potentially facilitate the reaction by enhancing the nucleophilicity of the phosphite or by improving the interaction between the reactants.

Nanocatalysts: Recent research has explored the use of nanocatalysts in promoting phospha-Michael additions. For example, nanosized zinc oxide has demonstrated excellent performance in the conjugate addition of diethyl phosphonate to arylidene malonate derivatives under solvent-free conditions. The high surface area and unique electronic properties of nanocatalysts can lead to enhanced catalytic activity.

Solvent Effects and Reaction Medium Engineering

The solvent can play a crucial role in the synthesis of phosphonates, influencing reaction rates and sometimes the reaction mechanism. nih.govresearchgate.netnih.gov For reactions involving charged intermediates or transition states, the polarity of the solvent can have a significant effect. For instance, the rate of hydrolysis of some phosphate (B84403) esters is dramatically increased in dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) compared to water. nih.gov

Ionic Liquids (ILs): Ionic liquids are considered "green solvents" and have been shown to promote Michaelis-Arbuzov rearrangements. researchgate.netuniv-amu.frnih.gov Their use as a reaction medium can lead to shorter reaction times and the ability to conduct reactions at room temperature. researchgate.net The choice of the ionic liquid can be tailored to the specific reactants. For example, for the reaction of triethyl phosphite, [bmim][NTf₂] (1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide) has been found to be effective. researchgate.net

Solvent-Free Synthesis: Conducting reactions under solvent-free conditions is a key principle of green chemistry. Several phosphonate syntheses have been successfully carried out without a solvent, often with the aid of catalysts or microwave irradiation. This approach minimizes waste and can lead to simpler work-up procedures. The synthesis of certain α-aminophosphonates, for example, proceeds with high yields under solvent-free sonication.

Continuous Flow Synthesis Methodologies

The synthesis of this compound, a key intermediate in the production of compounds such as the insecticide malathion (B1675926), can be adapted to continuous flow methodologies, offering significant advantages over traditional batch processing. acs.orgthieme-connect.com Continuous flow chemistry enables enhanced control over reaction parameters, improved heat and mass transfer, and increased safety and scalability. youtube.comrsc.orgfrontiersin.org While specific literature detailing a dedicated continuous flow process for this compound is nascent, the principles can be extrapolated from established continuous flow syntheses of structurally related alkyl phosphonates, primarily through the Michaelis-Arbuzov reaction. acs.orgthieme-connect.com

The synthesis of this compound involves the reaction of trimethyl phosphite with dimethyl bromosuccinate (B1262339) or a related Michael acceptor like dimethyl maleate. chemicalbook.com In a continuous flow setup, this reaction can be performed by pumping the neat reactants through a heated microreactor or a packed-bed reactor. acs.orgmdpi.com The absence of a solvent reduces the environmental footprint and simplifies downstream processing. acs.org

Key parameters that can be precisely controlled in a continuous flow system include temperature, pressure, residence time, and stoichiometry. tandfonline.com In-line monitoring techniques, such as NMR, can be integrated for real-time optimization and process control. acs.org The high surface-area-to-volume ratio in microreactors allows for efficient thermal management of the often exothermic Michaelis-Arbuzov reaction, preventing thermal runaway and the formation of undesired byproducts. acs.org This leads to higher yields and purity of the crude product.

Table 1: Illustrative Parameters for Continuous Flow Synthesis of Alkyl Phosphonates

| Parameter | Value/Range | Purpose |

| Reactants | Trialkyl phosphite, Alkyl halide | Starting materials for the Michaelis-Arbuzov reaction. acs.org |

| Reactor Type | Microreactor, Packed-bed reactor | Provides high heat and mass transfer rates. mdpi.com |

| Temperature | 120-180 °C | To ensure a sufficient reaction rate. acs.org |

| Pressure | 10-20 bar | To maintain the solvent in the liquid phase at elevated temperatures. mdpi.com |

| Residence Time | 5-30 minutes | Optimized to maximize conversion and minimize byproduct formation. tandfonline.com |

| Stoichiometry | Near equimolar or slight excess of one reactant | To drive the reaction to completion. |

| Solvent | Solvent-free or high-boiling point solvent | To reduce waste and simplify purification. acs.org |

The productivity of such a continuous flow system can be significantly higher than batch processes, with the potential for producing several kilograms of material per day in a laboratory-scale setup. acs.org

Isolation and Advanced Purification Techniques

Following the synthesis of this compound, a robust isolation and purification strategy is crucial to obtain the compound at the desired purity, particularly for applications in pharmaceuticals or as a precursor for agrochemicals where impurity profiles are strictly regulated. google.comgoogle.com Advanced purification techniques are often necessary to remove unreacted starting materials, byproducts, and any degradation products.

Initial workup of the reaction mixture may involve removal of any volatile components under reduced pressure. cdc.gov A subsequent liquid-liquid extraction can be employed to separate the product from inorganic salts and other polar impurities. oup.com

For achieving high purity, a combination of the following advanced techniques can be utilized:

Chromatography:

Anion Exchange Chromatography (AEX): This technique is particularly effective for purifying phosphorus-containing compounds. researchgate.netbioprocessonline.com The acidic nature of phosphonates allows for their retention on a stationary phase with positively charged functional groups, enabling separation from neutral or less acidic impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC): Preparative HPLC using reversed-phase columns can be employed for fine purification. sigmaaldrich.com The use of ion-pairing reagents, such as N,N-dimethylhexylamine, can enhance the retention and separation of polar phosphonate compounds on C18 columns. sigmaaldrich.com

Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for the separation of polar and hydrophilic compounds like phosphonates, offering an alternative selectivity to reversed-phase chromatography. wiley.com

Supercritical Fluid Extraction (SFE): Supercritical carbon dioxide (scCO2) can be used as an environmentally benign solvent to selectively extract this compound from a crude reaction mixture. nih.gov By modifying the temperature and pressure, the solvating power of scCO2 can be tuned to achieve a high degree of separation from less soluble impurities. nih.gov

Solid-Phase Extraction (SPE): SPE with various sorbents, such as polymethacrylate-based materials modified with magnetic nanoparticles, can be used for the selective preconcentration and purification of organophosphorus compounds from complex matrices. scispace.com

Crystallization: While challenging for some organophosphates that are liquids at room temperature, fractional crystallization can be an effective method for purification if a suitable solvent system is identified. google.comgoogle.com For phosphonic acids, crystallization can sometimes be induced by forming salts with amines like cyclohexylamine (B46788) or dicyclohexylamine. researchgate.net

Table 2: Overview of Advanced Purification Techniques for Organophosphorus Compounds

| Technique | Principle | Application for this compound |

| Anion Exchange Chromatography (AEX) | Separation based on charge interactions. researchgate.net | Removal of acidic impurities and separation from neutral byproducts. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and partitioning between stationary and mobile phases. sigmaaldrich.com | High-resolution purification to achieve high purity grades. sigmaaldrich.com |

| Hydrophilic Interaction Chromatography (HILIC) | Separation of polar compounds based on partitioning into a water-enriched layer on the stationary phase. wiley.com | Alternative chromatographic method for purification. wiley.com |

| Supercritical Fluid Extraction (SFE) | Utilizes the unique properties of supercritical fluids for selective extraction. nih.gov | Green and efficient method for separation from non-volatile impurities. nih.gov |

| Solid-Phase Extraction (SPE) | Selective retention of the target compound or impurities on a solid sorbent. scispace.com | Sample cleanup and preconcentration prior to final purification. scispace.com |

| Crystallization | Formation of a solid crystalline phase from a solution. google.com | Potential for large-scale purification if suitable conditions are found. researchgate.net |

The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the final purity requirements. A combination of these techniques may be necessary to achieve the desired product quality.

Chemical Reactivity and Mechanistic Studies of Dimethyl Dimethoxyphosphinyl Succinate

Hydrolysis and Transesterification Kinetics and Mechanisms

The presence of two distinct types of ester groups—dimethyl succinate (B1194679) and dimethyl phosphonate (B1237965)—allows for selective or complete hydrolysis and transesterification under appropriate conditions.

Hydrolysis: The hydrolysis of the ester functionalities can be catalyzed by either acid or base. Under acidic conditions, the reaction typically proceeds via protonation of the carbonyl or phosphoryl oxygen, followed by nucleophilic attack of water. Studies on analogous dialkyl phosphonates have shown that hydrolysis often occurs in a stepwise manner. nih.govnih.gov The first ester group is cleaved to form a phosphonic ester-acid intermediate, and the subsequent fission of the second P-O-C bond is often the rate-determining step. nih.govnih.gov Electron-withdrawing groups on the phosphonate alkyl chain can increase the rate of hydrolysis. nih.gov For Dimethyl (dimethoxyphosphinyl)succinate, this implies a complex kinetic profile where the succinate esters and the phosphonate esters may hydrolyze at different rates.

Transesterification: This process allows for the conversion of the methyl esters to other alkyl esters by reaction with an alcohol, typically in the presence of an acid or base catalyst. The mechanism involves nucleophilic attack of the new alcohol on the electrophilic carbon of the succinate's carbonyl group or the phosphorus atom of the phosphonate. Research on the transesterification of various phosphonates confirms the viability of this reaction for modifying the phosphonate ester groups. acs.orgnih.govgoogle.com This method can be used to prepare mixed phosphonate esters. acs.orgnih.gov The succinate ester groups are also susceptible to transesterification, a common reaction for dialkyl succinates. The relative rates of transesterification at the carbon- and phosphorus-centered esters would depend on the reaction conditions and the steric and electronic nature of the incoming alcohol.

A hypothetical kinetic study of the complete hydrolysis of this compound might yield multiple pseudo-first-order rate constants, as illustrated in the table below.

| Reaction Step | Description | Hypothetical Rate Constant |

|---|---|---|

| Step 1 | Hydrolysis of first succinate methyl ester | k1 |

| Step 2 | Hydrolysis of second succinate methyl ester | k2 |

| Step 3 | Hydrolysis of first phosphonate methyl ester | k3 |

| Step 4 | Hydrolysis of second phosphonate methyl ester | k4 |

Enolization and Carbanion Chemistry of the Succinate Backbone

The carbon atom situated between the phosphonate group and one of the succinate carbonyl groups is particularly acidic. Deprotonation at this position by a suitable base (e.g., sodium hydride, lithium diisopropylamide) leads to the formation of a resonance-stabilized carbanion, often referred to as an enolate.

The stability of this carbanion is significantly enhanced by the presence of two adjacent electron-withdrawing groups: the dimethoxyphosphinyl group (-P(O)(OCH₃)₂) and the methoxycarbonyl group (-C(O)OCH₃). siue.edu These groups delocalize the negative charge through resonance and inductive effects, thereby increasing the thermodynamic stability of the conjugate base. fiveable.meunacademy.com

The stability of carbanions is influenced by several factors:

Inductive Effect: The electronegative oxygen atoms in both the phosphonate and ester groups pull electron density away from the carbanionic center, stabilizing the negative charge.

Resonance: The negative charge can be delocalized onto the oxygen atom of the carbonyl group and the phosphoryl oxygen of the phosphonate group. Resonance structures involving delocalization onto the phosphoryl oxygen are particularly significant in stabilizing the carbanion. youtube.com

This stabilized carbanion is a soft nucleophile and is a key intermediate in several important carbon-carbon bond-forming reactions.

Reactions Involving the Phosphonate Group

This compound is an ideal substrate for the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the formation of the aforementioned stabilized phosphonate carbanion, which then reacts with an aldehyde or a ketone to produce an alkene.

The reaction mechanism proceeds in two main stages:

Deprotonation: A base removes the acidic proton from the carbon alpha to both the phosphonate and ester groups to form the nucleophilic carbanion.

Nucleophilic Addition and Elimination: The carbanion adds to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. This intermediate then undergoes elimination of the phosphate (B84403) byproduct to form a new carbon-carbon double bond.

A key advantage of the HWE reaction using stabilized phosphonates like this compound is that it typically yields the thermodynamically more stable (E)-alkene with high selectivity. The water-soluble phosphate byproduct is also easily removed during workup, simplifying product purification. The reaction is a cornerstone of modern organic synthesis for creating α,β-unsaturated esters.

The phosphorus atom in the dimethoxyphosphinyl group is electrophilic and can undergo nucleophilic substitution. In these reactions, a nucleophile attacks the phosphorus center, leading to the displacement of one of the methoxy (B1213986) groups (-OCH₃) as a leaving group.

The mechanism of nucleophilic substitution at a tetracoordinate phosphorus center can be either a concerted, Sₙ2-like process involving a single pentacoordinate transition state, or a stepwise addition-elimination pathway that proceeds through a stable pentacoordinate intermediate (a phosphorane). sapub.orgresearchgate.net The operative mechanism depends on factors such as the nature of the nucleophile, the leaving group, and the solvent.

To facilitate this substitution, the phosphonate group can be activated with electrophilic reagents like triflic anhydride, which makes the phosphorus atom more susceptible to nucleophilic attack. nih.gov This strategy enables the modular synthesis of a variety of derivatives, as different nucleophiles (e.g., alcohols, amines, thiols) can be introduced to displace the methoxy groups, yielding mixed phosphonates, phosphonamidates, or phosphonothioates. nih.gov

Derivatization Strategies and Analog Synthesis

A straightforward strategy for synthesizing analogs of this compound involves the modification of its two methyl carboxylate groups via transesterification. By heating the parent compound in a different alcohol (e.g., ethanol, isopropanol, benzyl (B1604629) alcohol) in the presence of an acid or base catalyst, the methyl groups can be exchanged for other alkyl or aryl groups.

This reaction allows for the synthesis of a library of analogs with varied steric and electronic properties. For instance, using long-chain alcohols can increase the lipophilicity of the molecule, while employing functionalized alcohols can introduce new reactive handles for further chemical modification. The efficiency of the transesterification depends on factors such as the boiling point of the alcohol and the removal of the methanol (B129727) byproduct to drive the equilibrium toward the desired product.

| Reactant Alcohol | Catalyst | Resulting Succinate Ester Groups |

|---|---|---|

| Ethanol | Acid or Base | Diethyl |

| Isopropanol | Acid or Base | Diisopropyl |

| n-Butanol | Acid or Base | Di-n-butyl |

| Benzyl alcohol | Acid or Base | Dibenzyl |

Elaboration of the Succinate Chain

The succinate portion of this compound offers reactive sites for carbon-carbon bond formation, allowing for the elaboration and functionalization of the molecule's backbone. The presence of the phosphonate group activates the α-carbon, making the α-proton acidic and susceptible to deprotonation by a suitable base. The resulting carbanion can then participate in various nucleophilic reactions, including alkylation, which extends the succinate chain.

Alkylation of the α-Carbon

Research has demonstrated that the α-carbon of the succinate chain in phosphonosuccinic acid tetraalkyl esters, such as this compound, can be effectively alkylated. google.com This reaction proceeds through the initial deprotonation of the α-carbon to form a carbanion, which then acts as a nucleophile to attack an alkyl halide, resulting in the formation of a new carbon-carbon bond and the introduction of an alkyl group at the α-position.

The process involves the metallization of the phosphonosuccinic acid tetraalkyl ester, which can be achieved using stoichiometric amounts of an alkali metal (like sodium, potassium, or lithium) or strong bases such as alkali metal amides (e.g., sodium amide), alkali metal hydrides (e.g., sodium hydride), or alkali metal alcoholates (e.g., sodium methoxide, sodium ethoxide). google.com The choice of base and its stoichiometry are critical in determining the final product distribution.

For instance, the reaction of one mole of the phosphonosuccinic acid tetraalkyl ester with 0.5 moles of an alkali metal or alcoholate yields a mixture containing approximately 50% of the α-alkylated product and 50% of the unreacted starting material. google.com Conversely, employing a full mole of the alkali metal or alcoholate per mole of the phosphono-succinate ester leads predominantly to the formation of the α-alkylated product. google.com

The alkylation is typically carried out in an inert organic solvent, with aromatic hydrocarbons like benzene, toluene, and xylene, or ethers such as diethyl ether and tetrahydrofuran (B95107) being suitable choices. google.com The reaction temperatures for the alkylation step can range from 10°C to 180°C, with a preferred range of 20°C to 140°C. google.com The initial metallization step is often exothermic, and cooling may be necessary to control the reaction. google.com

A summary of the reaction conditions for the alkylation of phosphonosuccinic acid tetraalkyl esters is presented in the table below.

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | Phosphonosuccinic acid tetraalkyl ester | google.com |

| Deprotonating Agents | Alkali metals (Na, K, Li), alkali metal amides (NaNH2), alkali metal hydrides (NaH), alkali metal alcoholates (NaOMe, NaOEt) | google.com |

| Stoichiometry of Base (Base:Substrate) | 0.5:1 for ~50% alkylation; 1:1 for predominant alkylation | google.com |

| Alkylating Agents | Alkyl halides (e.g., methyl, ethyl halides) | google.com |

| Solvents | Benzene, Toluene, Xylene, Diethyl ether, Tetrahydrofuran | google.com |

| Alkylation Temperature | 10°C - 180°C (preferred 20°C - 140°C) | google.com |

This alkylation methodology provides a versatile route for the synthesis of a variety of α-alkyl-phosphonosuccinic acid derivatives, thereby extending the carbon framework of the original succinate chain. The resulting α-alkylated compounds can be subsequently purified by vacuum distillation. google.com

Advanced Analytical Characterization of Dimethyl Dimethoxyphosphinyl Succinate

High-Resolution Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms within Dimethyl (dimethoxyphosphinyl)succinate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. iaea.org While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, complex molecules like this compound often exhibit signal overlap that complicates direct interpretation. iaea.org Multidimensional NMR experiments, such as 2D NMR, resolve these ambiguities by spreading the signals across two frequency dimensions, revealing correlations between different nuclei. nih.gov

For this compound, key 2D NMR experiments would include:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded protons and heteronuclei. For this molecule, ¹H-¹³C HSQC would definitively link each proton signal to its attached carbon atom, while ¹H-³¹P HSQC would identify protons on the methoxy (B1213986) groups attached to the phosphorus atom and the proton on the succinate (B1194679) backbone adjacent to the phosphinyl group.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds), helping to map out the proton spin systems within the succinate backbone.

The expected NMR data provides a detailed map of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Predicted values are estimates based on standard functional group ranges and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions for the parent molecule and its fragments. This technique is critical for confirming the molecular formula. Analyzing the fragmentation patterns, often induced by techniques like electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), offers corroborating evidence for the proposed structure. nih.gov

For this compound (C₈H₁₅O₆P), the expected monoisotopic mass is 238.0555 Da. Key fragmentation pathways would likely involve cleavages at the ester and phosphonate (B1237965) groups. nih.gov

Common fragmentation patterns for organophosphorus esters include:

α-cleavage: Breakage of bonds adjacent to the phosphorus atom or carbonyl groups.

McLafferty rearrangement: A characteristic fragmentation of carbonyl compounds.

Loss of neutral molecules: Such as the loss of methoxy radicals (•OCH₃), formaldehyde (B43269) (CH₂O), or methanol (B129727) (CH₃OH).

Table 2: Predicted HRMS Fragments of this compound

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. nih.gov The two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment (like polar bonds), while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability (like non-polar, symmetric bonds). ksu.edu.sanih.gov

For this compound, the key functional groups and their expected vibrational frequencies are:

P=O (Phosphoryl group): A very strong and characteristic absorption in the IR spectrum.

C=O (Carbonyl group): Strong absorptions from the two ester groups.

P-O-C and C-O-C: Stretching vibrations in the fingerprint region of the IR spectrum.

C-H: Stretching and bending vibrations from the methyl and methylene (B1212753) groups.

Table 3: Characteristic Vibrational Frequencies for this compound

Chromatographic Separation and Purity Assessment Techniques

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for an accurate assessment of its purity.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. Given its molecular weight and functional groups, this compound should be amenable to GC analysis, possibly at elevated temperatures. The choice of detector is critical for achieving high sensitivity and selectivity. chromatographyonline.com

Flame Ionization Detector (FID): A universal detector for organic compounds, providing good sensitivity. It would be suitable for general purity assessment.

Nitrogen-Phosphorus Detector (NPD): Highly selective and sensitive for compounds containing nitrogen or phosphorus. chromatographyonline.com The NPD would be an excellent choice for trace analysis of this compound in complex matrices due to its high selectivity for the phosphorus atom.

Mass Spectrometry (MS): When coupled with GC (GC-MS), it provides definitive identification of the compound based on its mass spectrum and retention time, in addition to quantification. nih.gov

Table 4: Suitability of GC Detectors for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis for a wide range of compounds, particularly those that may not be sufficiently volatile or thermally stable for GC. nih.gov Developing a robust HPLC method is a systematic process involving the optimization of several parameters. sigmaaldrich.com A reversed-phase (RP-HPLC) method would be the most common approach for a molecule of this polarity. galaxypub.co

Key steps in method development include:

Column Selection: A C18 or C8 column is a standard starting point for reversed-phase separations.

Mobile Phase Selection: A mixture of water (often with a buffer or acid modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol is used. A gradient elution, where the proportion of organic solvent is increased over time, is typically employed to ensure good separation of impurities with different polarities. sielc.com

Detector Selection: A UV detector can be used, although the ester carbonyls are weak chromophores. A more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (LC-MS) would provide better sensitivity and, in the case of MS, structural information.

Optimization: Flow rate, column temperature, and gradient slope are adjusted to achieve optimal resolution, peak shape, and analysis time.

Table 5: Typical Starting Parameters for HPLC Method Development

Research Applications of Dimethyl Dimethoxyphosphinyl Succinate Excluding Clinical Human Trials

Application as a Biochemical Research Reagent

Dimethyl (dimethoxyphosphinyl)succinate is classified and sold as a useful chemical for research purposes. tandfonline.com While its direct and specific applications in biochemical assays are not extensively detailed in peer-reviewed literature, its structural similarity to biological metabolites like succinate (B1194679) suggests its potential as a tool compound. Organophosphonates, a class to which this compound belongs, are often designed as mimics of natural phosphates to act as enzyme inhibitors or probes for studying metabolic pathways. The related compound, Dimethyl succinate, is known for its use as a biochemical reagent in life science research. researchgate.net The presence of the stable carbon-phosphorus (C-P) bond in place of a more labile oxygen-phosphorus (O-P) bond makes this compound a chemically robust analog of phosphorylated substrates, a characteristic often sought in the development of biochemical reagents.

Role in the Synthesis of Complex Organic Molecules

In the field of synthetic chemistry, this compound is considered an important raw material and an intermediate for producing other active molecules. nih.gov The value of succinate derivatives as foundational units in organic synthesis is well-established. For instance, the closely related diester, dimethyl succinate, serves as a precursor in the Dieckmann condensation to produce dimethyl succinylsuccinate, a key intermediate for quinacridone (B94251) pigments. google.com

The phosphonate (B1237965) moiety in this compound introduces a reactive site with significant synthetic potential. The hydrogen on the carbon adjacent to both the phosphonate and a carbonyl group is acidic, making the molecule a candidate for various carbon-carbon bond-forming reactions, such as the Horner-Wadsworth-Emmons reaction. This would allow for the synthesis of complex unsaturated carboxylic acid derivatives. However, specific examples of its use in the total synthesis of complex natural products or pharmaceuticals are not widely documented in current scientific literature.

Exploration in Materials Science and Polymer Chemistry

The unique combination of functional groups in this compound makes it a molecule of interest for polymer science, both as a potential monomer for new polymers and as a functional additive to modify existing ones.

Phosphonate-containing monomers are increasingly used to create functional polymers with unique properties. rsc.org Various synthetic strategies exist for incorporating phosphonates into polymer backbones or as pendant groups, including free radical polymerization of vinyl phosphonates and ring-opening polymerization of cyclic phosphonates. rsc.orgmdpi.com

While specific studies detailing the polymerization of this compound are scarce, its structure lends itself to polycondensation reactions. The two dimethyl ester groups could potentially undergo transesterification with diols to create novel polyester-phosphonates. Such polymers would be expected to exhibit interesting properties, including enhanced thermal stability and flame retardancy, conferred by the phosphorus content. The bifunctional nature of the molecule also suggests potential utility as a cross-linking agent to create networked polymer structures. nih.gov

One of the most significant and well-researched applications for organophosphorus compounds is as additives for polymer modification, particularly as flame retardants. tandfonline.comtandfonline.com Phosphonates, which contain a stable P-C bond, are noted for their superior thermal and hydrolytic stability compared to phosphates (which contain P-O-C bonds). nih.gov

When incorporated into a polymer matrix, phosphonates primarily act in the solid phase during combustion. mdpi.com Upon thermal degradation, they generate phosphorus-based acids that promote the crosslinking of the polymer chains, leading to the formation of a protective layer of char. nih.govmdpi.com This char layer insulates the underlying material from heat and reduces the release of flammable volatile compounds into the gas phase, thereby retarding combustion. mdpi.com The effectiveness of organophosphorus compounds as flame retardants is a key driver for their development and use in various polymer systems. nih.gov

Table 1: Potential Roles of this compound in Polymer Chemistry

| Application Area | Potential Role | Underlying Chemical Principle |

| Polymer Synthesis | Monomer | The dimethyl ester groups can participate in polycondensation reactions (e.g., transesterification) with diols to form polyester-phosphonates. |

| Polymer Synthesis | Cross-linking Agent | The bifunctional nature of the molecule could be used to form chemical links between polymer chains, creating a three-dimensional network. nih.gov |

| Polymer Modification | Flame Retardant Additive | As an organophosphorus compound, it can act in the solid phase to promote char formation during combustion, insulating the polymer. nih.govmdpi.com |

Agricultural Chemical Intermediate Research (Focus on synthetic utility, not specific pesticide profiles)

Chemical suppliers identify this compound as a potential intermediate for the agrochemical industry. nih.gov The development of new agrochemicals often relies on novel molecular scaffolds and synthetic intermediates that can be elaborated into a range of active compounds. nih.govresearchgate.net Organophosphorus compounds have a long history in agriculture, forming the basis for many insecticides and herbicides.

The synthetic utility of this compound in this context lies in its dual functionality. The succinate portion can be modified, for example, by hydrolysis and conversion to amides, while the phosphonate group can be transformed or used to influence the molecule's transport and binding properties. While specific pathways detailing its use to synthesize commercialized pesticides are not publicly available, its status as a research chemical intermediate suggests its role in the discovery and development phases for new classes of agrochemicals.

Theoretical and Computational Investigations of Dimethyl Dimethoxyphosphinyl Succinate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a molecule like Dimethyl (dimethoxyphosphinyl)succinate, DFT calculations would typically be employed to determine its optimized geometry, including key bond lengths, bond angles, and dihedral angles. These calculations could provide insights into the molecule's stability and preferred three-dimensional structure.

Furthermore, DFT is used to calculate electronic properties that are crucial for understanding reactivity. These properties include the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map, for instance, would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The energies of the HOMO and LUMO and their energy gap are important indicators of a molecule's chemical reactivity and kinetic stability.

While specific DFT studies on this compound are not readily found, research on similar, more complex succinate (B1194679) derivatives containing a phosphinylidene group has utilized DFT methods to analyze their vibrational spectra and chemical shifts. For instance, studies have employed the B3LYP functional with basis sets like 6-311G(d,p) and 6-31G(d) to compute these properties and compare them with experimental data.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Hypothetical Value | Significance |

| Optimized Geometry | ||

| P=O Bond Length | ~1.48 Å | Indicates the double bond character of the phosphoryl group. |

| C-P Bond Length | ~1.82 Å | Represents the linkage between the succinate and phosphinyl moieties. |

| C=O Bond Lengths | ~1.21 Å | Typical for ester carbonyl groups. |

| Electronic Properties | ||

| HOMO Energy | Highest Occupied Molecular Orbital energy, relates to electron-donating ability. | |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy, relates to electron-accepting ability. | |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicates chemical reactivity. | |

| Dipole Moment | A measure of the overall polarity of the molecule. |

Note: The values in this table are hypothetical and represent typical ranges for similar functional groups. Actual values would require specific DFT calculations for this compound.

Ab Initio Calculations of Molecular Orbitals

Ab initio methods, such as Hartree-Fock (HF) theory and post-HF methods (e.g., Møller-Plesset perturbation theory), provide another avenue for investigating molecular orbitals from first principles, without empirical parameterization. These calculations would offer a detailed picture of the energy levels and spatial distribution of the molecular orbitals of this compound. This information is critical for understanding its electronic transitions and photochemical behavior.

Molecular Dynamics Simulations for Conformational Analysis and Solvation

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. This is particularly relevant due to the molecule's flexible backbone.

Furthermore, MD simulations can provide insights into the solvation of this compound in different solvents. By simulating the molecule in a solvent box (e.g., water), one can study the solute-solvent interactions, such as hydrogen bonding, and calculate properties like the radial distribution function to understand the solvent structure around the molecule. While general MD studies on organophosphorus compounds exist, specific simulations for this compound are not widely reported.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling its hydrolysis, thermal decomposition, or reactions with other chemical species. By calculating the potential energy surface for a given reaction, researchers can identify the transition state structures and calculate the activation energies. This information is invaluable for understanding the kinetics and thermodynamics of the reaction. While computational models have been developed for the kinetics of succinate in biological systems, such as in the context of succinate dehydrogenase, detailed mechanistic studies on the reactions of this compound itself are lacking in the literature.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be validated against experimental measurements. For this compound, quantum chemical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Vibrational Frequencies (IR and Raman): Calculations can predict the vibrational modes of the molecule and their corresponding frequencies. These theoretical frequencies are often scaled to better match experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H, ¹³C, ³¹P). Comparing these calculated shifts with experimental spectra can aid in the structural elucidation of the molecule and its conformers.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Hypothetical Predicted Value | Hypothetical Experimental Value |

| IR Frequencies (cm⁻¹) | ||

| P=O stretch | ~1250 | |

| C=O stretch (ester) | ~1735 | |

| P-O-C stretch | ~1030 | |

| NMR Chemical Shifts (ppm) | ||

| ³¹P | ||

| ¹³C (C=O) | ||

| ¹H (OCH₃) |

Note: This table illustrates the type of data that would be generated from such a study. The values are hypothetical and would need to be determined through actual calculations and experiments.

Environmental Fate and Degradation Studies of Dimethyl Dimethoxyphosphinyl Succinate Excluding Ecotoxicological Implications

Abiotic Degradation Pathways and Kinetics

Abiotic degradation involves non-biological chemical transformations. For malathion (B1675926), the primary abiotic pathways are hydrolysis in water and photolytic and oxidative processes in the atmosphere and on surfaces. nih.gov

Hydrolysis is a major degradation pathway for malathion in water, particularly under neutral to alkaline conditions. psu.edu The process involves the cleavage of the molecule's ester bonds. The rate of hydrolysis is highly dependent on both pH and temperature. agr.hr

Effect of pH: Malathion is relatively stable in acidic water but degrades rapidly as the pH increases. researchgate.netpsu.edu In alkaline conditions (pH > 7.0), hydrolysis is the main route of degradation. psu.edu For instance, the half-life can be as long as 21 weeks at a pH of 6.0, but it decreases to just 0.2 weeks (1.4 days) at a pH of 8.0. researchgate.netpsu.edu

Effect of Temperature: Higher temperatures accelerate the rate of hydrolysis. agr.hr One study noted that in river water, malathion's half-life was 77.9 days at 4°C but decreased significantly to 19.8 days at 25°C. agr.hr

The primary products of hydrolysis include malathion monocarboxylic acids (alpha and beta isomers) and malathion dicarboxylic acid. psu.eduresearchgate.net Further degradation can yield compounds like diethyl fumarate, diethyl thiomalate, and O,O-dimethylphosphorodithioic acid. psu.edu

Table 1: Hydrolysis Half-Life of Malathion at Various pH Levels

| pH | Half-Life | Reference |

|---|---|---|

| 4.0 | >1 year | nih.gov |

| 4.5 | 18 weeks | nih.gov |

| 5.0 | ~20% degradation in 28 days | nih.gov |

| 6.0 | 5.8 weeks | nih.gov |

| 6.0 | 21 weeks | researchgate.netpsu.edu |

| 7.0 | 1.7 weeks | nih.gov |

| 8.0 | 0.53 weeks (3.7 days) | nih.gov |

| 8.0 | 0.2 weeks (1.4 days) | researchgate.netpsu.edu |

| 9.0 | 0.16 days (for Malaoxon) | epa.gov |

Photolysis, or degradation by light, can contribute to the breakdown of malathion, particularly on surfaces and in the atmosphere. However, its significance varies depending on the environmental compartment.

In Water: Direct photolysis in water is generally not a primary degradation pathway. However, the presence of photosensitizing substances in natural waters can accelerate breakdown. The process can be significantly enhanced by advanced oxidation processes, such as the combination of UV light and hydrogen peroxide (UV/H₂O₂), which generates highly reactive hydroxyl radicals. nih.govnih.gov

On Surfaces: When present as a thin film on surfaces like glass or inert materials, malathion is relatively stable in natural sunlight. cdc.gov However, on dry soils or impervious surfaces, photo-oxidation can occur, leading to the formation of its more toxic degradate, malaoxon. epa.gov One study reported a soil photolysis half-life of 173 days, suggesting that this process is slow in soil compared to microbial degradation. epa.govcdc.gov

In Air: In the atmosphere, malathion can undergo photolysis, contributing to its degradation. nih.gov

Once in the atmosphere, through spray drift or volatilization, malathion can be degraded by reacting with photochemically produced oxidants. nih.govnih.gov

The most important atmospheric oxidant is the hydroxyl radical (OH•). harvard.edu The reaction with hydroxyl radicals is considered a primary removal mechanism for many organic compounds in the troposphere. harvard.edu Computational studies and experimental data suggest that these radicals can effectively degrade malathion. digitellinc.comrsc.org The estimated atmospheric photooxidation half-life for malathion, based on its reaction with hydroxyl radicals, is approximately 1.5 days. nih.gov This rapid degradation prevents long-range atmospheric transport and accumulation. nih.gov Reactions with other atmospheric oxidants like ozone (O₃) and nitrate (B79036) radicals (NO₃) also contribute to its breakdown. harvard.edu

Biotic Transformation and Microbial Metabolism

In soil and water, the primary route of malathion degradation is through metabolism by microorganisms. orst.eduscirp.org A diverse range of bacteria and fungi can utilize malathion as a source of carbon and energy, breaking it down into less complex substances. nih.govoup.com This process is generally much faster than abiotic degradation, especially in moist, microbially active soils. epa.govorst.edu

Degradation Pathway: The predominant biodegradation pathway involves the cleavage of the carboxyester linkages by carboxylesterase enzymes, which are common in soil microbes. ethz.chnih.gov This initial step produces malathion monocarboxylic acid and subsequently malathion dicarboxylic acid. nih.govpsu.edu These metabolites are more polar and generally less toxic than the parent compound. epa.gov

Key Microorganisms: Numerous bacterial species have been identified as efficient malathion degraders, including species from the genera Pseudomonas, Bacillus, Ochrobactrum, and Acinetobacter. nih.govpsu.edumdpi.comopenaccesspub.org For example, the bacterium Ochrobactrum sp. M1D was able to completely degrade 100 mg/L of malathion within 12 days. nih.govoup.com Fungi, such as Aspergillus flavus, have also demonstrated the ability to completely degrade malathion. researchgate.net

Metabolites: The main metabolites from microbial degradation are malathion alpha- and beta-monocarboxylic acids and malathion dicarboxylic acid. researchgate.netnih.gov Other identified intermediate products include malaoxon, diethyl fumarate, diethyl 2-mercaptosuccinate, and methyl phosphate (B84403). psu.edunih.gov Ultimately, microorganisms can lead to the complete mineralization of malathion to carbon dioxide, phosphate, and sulfate. ethz.ch The half-life of malathion in soil is typically short, ranging from less than a day to about a week, depending on soil type, moisture, and microbial population. nih.govpsu.edu

Environmental Transport and Distribution Modeling

The movement and distribution of malathion in the environment are governed by its physical and chemical properties, including its water solubility and its tendency to adsorb to soil particles. nih.gov

Adsorption to soil and sediment particles can affect malathion's mobility, bioavailability, and degradation rate. The strength of this adsorption is often described by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com

Mobility in Soil: Malathion generally has low to moderate adsorption to soils, with reported Koc values ranging from 151 to 1800 L/kg. epa.govucanr.edunih.gov According to classification schemes, these values suggest that malathion is moderately to highly mobile in many soil types. epa.govnih.gov This mobility creates a potential for it to leach through the soil profile. nih.gov

Factors Influencing Adsorption: The primary factor influencing malathion's adsorption is the organic carbon content of the soil; higher organic matter leads to stronger adsorption. epa.gov Other factors such as soil pH, clay content, and temperature can also play a role. scialert.netresearchgate.net

Leaching Potential: Despite its mobility, significant leaching of malathion into groundwater is generally not observed. This is because its degradation in soil, particularly through microbial metabolism, is rapid. nih.govnih.gov The compound typically breaks down in the upper soil layers before it can reach groundwater. nih.gov Studies have classified malathion as a non-leaching pesticide based on its rapid degradation relative to its mobility. semanticscholar.org

Table 2: Soil Sorption Coefficient (Koc) and Mobility Classification for Malathion

| Koc Value (L/kg) | Mobility Classification | Reference |

|---|---|---|

| 151 - 308 | Moderate | epa.gov |

| 927 - 17,620 | Low to Immobile | nih.gov |

| 1,200 | Low | nih.gov |

| 1,800 | Low | ucanr.edunih.gov |

Volatilization Studies from Water and Soil Surfaces

The volatilization of a chemical compound from water and soil surfaces is a critical component of its environmental fate, influencing its atmospheric concentration and potential for long-range transport. This process is governed by the compound's physicochemical properties, such as its vapor pressure and Henry's Law constant, as well as environmental factors including temperature, soil type, and moisture content.

Currently, there is a notable absence of specific studies in publicly available scientific literature that have investigated the volatilization of Dimethyl (dimethoxyphosphinyl)succinate from either water or soil surfaces. Consequently, quantitative data, such as volatilization rates and half-lives under various environmental conditions, are not available for this specific compound.

To provide a general context, it is understood that organophosphate pesticides as a class exhibit a wide range of volatility. While some are highly volatile and prone to significant atmospheric transport, others are more polar and less likely to vaporize. Without empirical data for this compound, its potential for volatilization remains undetermined. Future research is necessary to quantify this environmental transport pathway and to develop a comprehensive understanding of its environmental behavior.

Development of Advanced Analytical Methods for Environmental Monitoring

The effective monitoring of this compound in environmental matrices is predicated on the availability of sensitive and selective analytical methods. While specific, validated methods for the routine analysis of this particular compound are not extensively detailed in the literature, the well-established analytical chemistry of organophosphate pesticides provides a strong foundation for the development of such methods. Advanced analytical techniques, primarily centered around chromatography coupled with various detection systems, are highly applicable for the detection and quantification of this compound in complex environmental samples.

Gas chromatography (GC) is a cornerstone technique for the analysis of semi-volatile organic compounds, including many organophosphate pesticides. For this compound, GC would likely be coupled with a phosphorus-specific detector, such as a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), to achieve high selectivity and sensitivity. Mass spectrometry (MS) is another powerful detection technique that, when coupled with GC (GC-MS), provides definitive identification based on the mass-to-charge ratio of the compound and its fragments. cdc.gov

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is another principal technique for the analysis of organophosphate pesticides, especially those that are more polar or thermally labile. sielc.comsielc.comsielc.com LC is most often paired with tandem mass spectrometry (LC-MS/MS), which offers exceptional sensitivity and selectivity, allowing for the detection of trace levels of the target compound in intricate environmental matrices like soil and water. The use of advanced mass analyzers, such as time-of-flight (TOF) or Orbitrap systems, can further enhance the accuracy and resolution of the analysis.

Sample preparation is a critical step in the analytical workflow for environmental monitoring. Techniques such as solid-phase extraction (SPE) and solid-phase microextraction (SPME) are commonly employed to extract and concentrate this compound from water and soil samples, while also removing interfering substances that could compromise the analysis. researchgate.net

The table below summarizes the key aspects of advanced analytical methods applicable to the environmental monitoring of this compound.

| Analytical Technique | Detector | Sample Matrix | Key Advantages |

| Gas Chromatography (GC) | Flame Photometric Detector (FPD) | Water, Soil, Air | High selectivity for phosphorus-containing compounds. |

| Gas Chromatography (GC) | Nitrogen-Phosphorus Detector (NPD) | Water, Soil, Air | Excellent sensitivity for nitrogen and phosphorus compounds. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Water, Soil, Air | Provides structural information for definitive identification. |

| High-Performance Liquid Chromatography (HPLC) | Tandem Mass Spectrometry (MS/MS) | Water, Soil | Suitable for polar and thermally labile compounds; high sensitivity and selectivity. |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | Tandem Mass Spectrometry (MS/MS) | Water, Soil | Faster analysis times and improved resolution compared to HPLC. |

Future Research Directions and Emerging Perspectives

Integration of Artificial Intelligence and Machine Learning in Synthesis and Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the synthesis and design of organophosphorus compounds like Dimethyl (dimethoxyphosphinyl)succinate. mdpi.com Machine learning (ML) models offer the potential to significantly accelerate the discovery and optimization of synthetic routes by predicting reaction outcomes with high accuracy. mdpi.comsciengine.com

Future research will likely focus on developing bespoke ML algorithms trained on large datasets of organophosphorus reactions. These models can predict reaction yields, identify optimal catalysts, and suggest novel synthetic pathways that are more efficient and cost-effective. sciengine.com For instance, Recurrent Neural Networks (RNNs) can be employed to generate new molecular structures with desired properties, effectively sampling the vast chemical space for derivatives of this compound with enhanced functionalities. arxiv.orgarxiv.orgresearchgate.net By integrating AI, researchers can move from laborious trial-and-error experimentation to a more predictive and targeted approach, reducing development time and resource consumption. mdpi.com

Table 1: Potential AI and ML Applications in this compound Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Retrosynthesis Planning | AI tools like AiZynthFinder can predict feasible synthetic pathways for the target molecule and its derivatives. mdpi.com | Accelerates the design of novel and more efficient synthesis routes. |

| Reaction Yield Prediction | ML models trained on high-throughput experimentation (HTE) data can accurately forecast the yield of synthesis reactions under various conditions. sciengine.com | Optimizes reaction conditions, reduces waste, and lowers production costs. |

| Property Prediction | Models can predict physicochemical and biological properties of novel derivatives without the need for initial synthesis and testing. | Speeds up the discovery of new functional molecules for specific applications. |

| De Novo Molecular Design | Generative models like RNNs can design new phosphonate (B1237965) molecules with specific desired characteristics, such as enhanced binding affinity or specific material properties. arxiv.orgarxiv.org | Facilitates the creation of next-generation functional materials and bioactive compounds. |

Sustainable and Green Chemistry Innovations for Production and Utilization

As environmental concerns grow, the principles of green chemistry are becoming central to the chemical industry. alliedacademies.org For phosphonates, including this compound, this involves developing more environmentally friendly production methods and ensuring their lifecycle is sustainable. sciencedaily.comuef.fi Future research will prioritize the replacement of traditional, often hazardous, solvents and reagents with greener alternatives. beilstein-journals.org

Innovations may include the use of solvent-free reaction conditions, aqueous-based synthesis, or the application of renewable feedstocks derived from biomass. alliedacademies.orgrsc.org The development of highly efficient and recyclable catalysts is another key area. rsc.org Technologies such as microwave-assisted synthesis, flow chemistry, and ultrasound-assisted methods are being explored to reduce energy consumption and reaction times. rsc.orgasymchem.com Furthermore, a significant research thrust will be dedicated to the degradation, recovery, and recycling of phosphonates to minimize phosphorus discharge into the environment, a critical issue given that phosphorus is a finite and vital raw material. sciencedaily.comrsc.orgscienmag.comaithor.com

Table 2: Green Chemistry Strategies for this compound

| Strategy | Description | Environmental Benefit |

|---|---|---|

| Alternative Solvents | Utilizing water or bio-based solvents in place of volatile organic compounds (VOCs). | Reduces air pollution and health hazards. |

| Renewable Feedstocks | Synthesizing the molecule or its precursors from renewable resources like bio-based succinic acid. dntb.gov.ua | Decreases reliance on fossil fuels and reduces carbon footprint. alliedacademies.org |

| Advanced Catalysis | Employing biocatalysts (enzymes) or heterogeneous catalysts that can be easily recovered and reused. asymchem.com | Minimizes waste and improves process efficiency. |

| Energy-Efficient Synthesis | Using technologies like flow chemistry, microwaves, or ultrasound to lower energy input and shorten reaction times. beilstein-journals.orgasymchem.com | Reduces energy consumption and associated greenhouse gas emissions. |

| Phosphorus Recycling | Developing methods to recover and recycle phosphorus from waste streams containing phosphonates. uef.fiaithor.com | Conserves a critical raw material and prevents environmental pollution. sciencedaily.com |

Multidisciplinary Approaches to Functional Material Development

The unique chemical structure of this compound, featuring both phosphonate and ester functional groups, makes it an attractive building block for novel functional materials. Future progress in this area will depend on multidisciplinary collaborations between organic chemists, materials scientists, and engineers.

A significant area of exploration is the use of phosphonates as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) and other coordination polymers. researchgate.netrsc.org These materials have potential applications in gas storage, catalysis, and sensing. rsc.orgmdpi.com The phosphonate group's ability to coordinate strongly with metal ions can impart high thermal and hydrolytic stability to the resulting frameworks. rsc.org Additionally, the functionalization of polymers and nanotubes with phosphonate moieties can enhance properties such as flame retardancy and thermal stability. nih.gov Integrating this compound into polymer backbones could lead to new biodegradable plastics or specialized coatings with improved corrosion resistance. researchgate.net

Advanced Mechanistic Insights through Operando Spectroscopy and Kinetics

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for process optimization and the rational design of new applications. Future research will increasingly rely on advanced analytical techniques to probe these mechanisms in real-time.

Operando spectroscopy, which involves monitoring a chemical reaction as it occurs, can provide invaluable data on transient intermediates and the evolution of different species. Techniques like in-situ FTIR and Raman spectroscopy can track changes in functional groups, while in-situ NMR can elucidate structural transformations. These methods, combined with detailed kinetic studies, can help unravel complex reaction pathways, including molecular eliminations and radical reactions that may occur during synthesis or degradation. researchgate.netdtic.mil Understanding the thermochemistry and kinetics of organophosphorus compounds is essential for controlling reaction selectivity, maximizing yield, and ensuring process safety. dtic.milnih.gov

Table 3: Techniques for Advanced Mechanistic Studies

| Technique | Type of Insight | Application to this compound |

|---|---|---|

| Operando FTIR/Raman Spectroscopy | Real-time monitoring of vibrational modes of functional groups. | Tracking the formation of the C-P bond and esterification during synthesis. |

| Operando NMR Spectroscopy | Real-time structural elucidation of molecules in the reaction mixture. | Identifying reaction intermediates and byproducts. |

| Kinetic Modeling | Mathematical simulation of reaction rates and pathways. | Predicting the effect of temperature, pressure, and concentration on reaction outcomes. researchgate.net |

| Computational Chemistry | Quantum mechanical calculations of transition states and reaction energies. | Elucidating reaction mechanisms at the molecular level and predicting reactivity. dtic.mil |

Exploration of Chiral Synthesis and Stereoselective Applications